N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine
Description
N6-Cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine is a pyrimidine-diamine derivative characterized by a cyclobutyl substituent at the N6 position and dimethyl groups at the N4 position. The pyrimidine core is a heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-N-cyclobutyl-4-N,4-N-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-14(2)10-6-9(11-7-12-10)13-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFOWONAZBSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine typically involves the following steps:
Cyclobutylation: The introduction of the cyclobutyl group to the pyrimidine ring can be achieved through a cyclobutylation reaction. This involves the reaction of a suitable pyrimidine precursor with a cyclobutyl halide under basic conditions.
Methylation: The introduction of the methyl groups to the nitrogen atom at the 4th position can be achieved through a methylation reaction. This involves the reaction of the intermediate compound with a methylating agent such as methyl iodide in the presence of a base.
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of N6-cyclobutyl-N4,N4-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Pyrimidine-diamine derivatives differ primarily in substituent patterns at the N4 and N6 positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Steric Effects : The cyclobutyl group in the target compound introduces greater steric hindrance compared to phenyl or cyclopropyl substituents in analogues . This could affect binding to biological targets or crystal packing.
- Electronic Effects : Nitro-substituted derivatives (e.g., ) exhibit electron-withdrawing properties, altering reactivity and solubility. The target compound lacks such groups, suggesting a more neutral electronic profile.
- Solubility : Dimethylamine substituents (common in the target and analogues ) likely improve aqueous solubility compared to purely aromatic derivatives .
Crystallographic and Conformational Analysis
- Dihedral Angles : In N4,N6-dimethyl-5-nitro-diphenylpyrimidine-4,6-diamine (), phenyl rings form dihedral angles of 66.09°–71.39° with the pyrimidine core, reducing π-π stacking . The cyclobutyl group in the target compound may enforce distinct torsional angles, impacting molecular packing or interaction with proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
